molecular formula C15H19N3O4 B2914850 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester CAS No. 1009534-08-0

4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester

Cat. No.: B2914850
CAS No.: 1009534-08-0
M. Wt: 305.334
InChI Key: DYCSYFGMOVSWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a piperazine ring with a ketone group at the 3-position, an acetylamino group attached to the 2-position, and an ethyl ester of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react a suitable amine with a dihaloalkane to form the piperazine core, followed by functionalization at the appropriate positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The piperazine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the ketone group in the piperazine ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperazines.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a building block for bioactive compounds.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: It might find use in the production of materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.

  • Indole derivatives: These compounds have diverse biological activities and are used in pharmaceuticals and other applications.

Uniqueness: 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester is unique in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-22-15(21)10-3-5-11(6-4-10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSYFGMOVSWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.